Hydroxytetraphenylantimony

Description

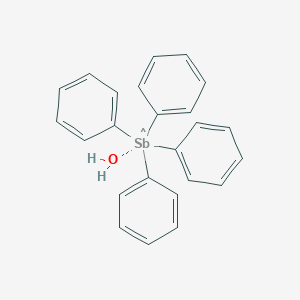

Structure

2D Structure

Properties

CAS No. |

19638-16-5 |

|---|---|

Molecular Formula |

C24H21OSb |

Molecular Weight |

447.2 g/mol |

IUPAC Name |

tetraphenylstibanium;hydroxide |

InChI |

InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2;/q;;;;;+1/p-1 |

InChI Key |

SROFHTWEIJBMNA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |

Canonical SMILES |

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[OH-] |

Other CAS No. |

19638-16-5 |

Related CAS |

13371-35-2 |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxytetraphenylantimony and Its Analogues

Strategies for Antimony-Carbon Bond Formation in Tetraarylstibonium Species

The creation of robust antimony-carbon bonds is the foundational step in the synthesis of tetraarylstibonium compounds. The primary strategies involve the arylation of antimony(III) or antimony(V) precursors using potent organometallic reagents.

One of the most common methods for forming Sb-C bonds is the reaction of an antimony trihalide, such as antimony trichloride (B1173362) (SbCl₃), with an excess of an organolithium or Grignard reagent. wikipedia.org This approach typically leads to the formation of a triarylstibine (Ar₃Sb). To achieve the desired tetraarylstibonium cation, the triarylstibine can be further reacted.

A prevalent route to pentacoordinate organoantimony compounds, which are precursors to hydroxytetraphenylantimony, involves a two-step process. First, a triarylstibine, like triphenylstibine (Ph₃Sb), is halogenated to form a dihalotriphenylantimony(V) species, such as dichlorotriphenylantimony (Ph₃SbCl₂). wikipedia.org This is followed by the reaction with an arylating agent, for instance, phenyllithium (B1222949) (PhLi) or a phenyl Grignard reagent (PhMgBr), to yield pentaphenylantimony (Ph₅Sb). wikipedia.orgacs.org The subsequent hydrolysis of this pentacoordinate species, as will be discussed in the next section, leads to the formation of this compound.

Another effective strategy for the formation of tetraarylstibonium salts involves the reaction of triphenylstibine dichloride with a Grignard reagent. For example, the interaction of triphenylstibine dichloride with phenylmagnesium bromide is a known method to produce tetraphenylstibonium (B1235638) bromide. acs.org This salt can then be converted to the corresponding hydroxide (B78521).

The following table summarizes key reactions for the formation of the tetraphenylantimony core structure.

| Precursor 1 | Precursor 2 | Product | Reference(s) |

| SbCl₃ | 3 PhLi or 3 PhMgBr | Ph₃Sb | wikipedia.org |

| Ph₃Sb | Cl₂ | Ph₃SbCl₂ | wikipedia.org |

| Ph₃SbCl₂ | 2 PhLi | Ph₅Sb | wikipedia.org |

| Ph₃SbCl₂ | PhMgBr | [Ph₄Sb]Br | acs.org |

Oxygen-Antimony Bond Formation Pathways Leading to Hydroxy Ligands

The formation of the crucial oxygen-antimony (O-Sb) bond to yield this compound and its analogues is most commonly achieved through the hydrolysis of a suitable pentacoordinate precursor.

The primary and most direct pathway to this compound is the controlled hydrolysis of pentaphenylantimony (Ph₅Sb). In this reaction, one of the phenyl groups is cleaved by water, resulting in the formation of benzene (B151609) and this compound (Ph₄SbOH). nucleos.com This reaction is a specific instance of the general reactivity of pentaphenylantimony towards protic reagents. nucleos.com

An alternative pathway to the O-Sb bond in tetraarylstibonium hydroxides involves the conversion of a tetraarylstibonium halide to the hydroxide. This can be accomplished through ion exchange chromatography. For instance, tetraphenylstibonium bromide can be passed through a column containing a hydroxide-charged ion-exchange resin to replace the bromide anion with a hydroxide anion. acs.org Another method involves the reaction of the halide salt with a strong base, such as potassium hydroxide, in a suitable solvent system.

The synthesis of related tetraarylantimony(V) compounds with O-Sb bonds, such as alkoxides (Ph₄SbOR) and carboxylates (Ph₄SbO₂CR), can also be achieved by reacting pentaphenylantimony with the corresponding alcohol or carboxylic acid. nucleos.com These reactions proceed with the elimination of a benzene molecule.

A summary of key reactions for the formation of the O-Sb bond leading to a hydroxy ligand is presented in the table below.

| Precursor | Reagent | Product | Byproduct | Reference(s) |

| Ph₅Sb | H₂O | Ph₄SbOH | PhH | nucleos.com |

| [Ph₄Sb]Br | Hydroxide Ion-Exchange Resin | Ph₄SbOH | Resin-Br | acs.org |

| [Ph₄Sb]Br | KOH | Ph₄SbOH | KBr |

Mechanistic Investigations of this compound Synthesis Routes

The mechanisms governing the formation of this compound involve fundamental steps of organometallic chemistry, including nucleophilic substitution and ligand exchange at the antimony center.

The formation of the antimony-carbon bonds in tetraarylstibonium species from antimony(V) halides and organolithium or Grignard reagents is generally understood to proceed through a series of nucleophilic substitution reactions. The highly nucleophilic carbanion from the organometallic reagent attacks the electrophilic antimony center, displacing a halide ligand. This process is repeated until the desired number of aryl groups are attached to the antimony atom. The exact mechanism, whether it proceeds through a concerted Sɴ2-like pathway or involves the formation of an ate-complex intermediate, can be influenced by the nature of the reactants and the reaction conditions.

The formation of the O-Sb bond via the hydrolysis of pentaphenylantimony is a well-studied reaction. The mechanism is believed to involve the protonation of one of the phenyl groups by a water molecule, leading to its departure as benzene. The resulting transient tetraphenylstibonium cation is then attacked by the hydroxide ion to form the final product, this compound. This process can be generally described as a protolytic cleavage of a Sb-C bond.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanism of related reactions, such as the oxidative addition of aryl halides to palladium catalysts, which shares some mechanistic principles with the formation of metal-carbon bonds. rsc.org Such studies can provide insights into the transition states and intermediates involved in these complex transformations.

Stereoselective and Regioselective Synthetic Approaches

While the synthesis of the parent this compound does not involve stereogenic centers on the antimony atom, the principles of stereoselective and regioselective synthesis become critical when dealing with more complex analogues bearing chiral or unsymmetrical aryl groups.

Stereoselective Synthesis: The stereochemical outcome of nucleophilic substitution at a pentacoordinate antimony center is a key consideration in the synthesis of chiral tetraarylstibonium compounds. The geometry of pentacoordinate species can be either trigonal bipyramidal or square pyramidal, and intramolecular isomerization processes can influence the stereochemistry of the final product. nih.gov For instance, the synthesis of optically active organoantimony compounds has been achieved, and their stereochemical stability has been demonstrated. nih.gov The use of chiral ligands or auxiliaries can direct the stereochemical course of the reaction, leading to the preferential formation of one enantiomer or diastereomer. The stereochemistry of nucleophilic substitution reactions at other heteroatoms, such as silicon, has been studied in detail and can provide mechanistic insights applicable to antimony chemistry. nih.gov

Regioselective Synthesis: Regioselectivity is a crucial aspect when synthesizing tetraarylstibonium compounds with substituted aryl rings. The position of functional groups on the aromatic rings can significantly impact the properties and reactivity of the resulting compound. The synthesis of such compounds often relies on the use of pre-functionalized arylating agents, such as substituted phenyllithium or Grignard reagents. The regioselectivity of the arylation reaction is therefore determined by the structure of the starting materials. For instance, the synthesis of V-shaped bistriazinyl-phenanthrolines has been achieved through a reactant-directed regioselective method. nih.gov While not directly involving antimony, this highlights the strategies used to control regiochemistry in the synthesis of complex aromatic structures that could be incorporated into tetraarylstibonium frameworks.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organoantimony compounds, including this compound, is an area of growing importance, driven by the need for more sustainable and environmentally benign chemical processes.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is a key metric in green chemistry. jocpr.comwikipedia.org The synthesis of this compound via the hydrolysis of pentaphenylantimony has a moderate atom economy, as one equivalent of benzene is produced as a byproduct. Routes that minimize the formation of byproducts are considered more atom-economical.

Solvent Selection: A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. gaspublishers.comijsr.net Traditional syntheses of organoantimony compounds often employ volatile and toxic solvents like benzene or diethyl ether. Research into green solvents for organometallic reactions has explored the use of water, deep eutectic solvents, and bio-based solvents like vegetable oils. mdpi.comacs.org The development of water-tolerant organoantimony catalysts suggests the feasibility of conducting reactions in aqueous media, which would be a significant step towards a greener synthesis. researchgate.net

Catalysis: The use of catalytic methods is a cornerstone of green chemistry as it can reduce energy consumption and waste generation. While the synthesis of this compound itself is often a stoichiometric process, the development of catalytic routes for the formation of Sb-C bonds would be a major advancement. Antimony compounds themselves can act as catalysts in various organic transformations, highlighting their potential role in green chemical processes. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Exploring synthetic routes to this compound that proceed under milder conditions would contribute to a more sustainable process.

Mechanistic Investigations of Reactions Involving Hydroxytetraphenylantimony

Ligand Exchange Dynamics and Kinetics at the Antimony Center

The study of ligand exchange at a pentacoordinate antimony center, such as in hydroxytetraphenylantimony, is crucial for understanding its reactivity. While specific kinetic studies on the ligand exchange of the hydroxyl group in this compound are not extensively documented, the mechanisms can be inferred from the general behavior of pentacoordinate species. nih.gov These reactions typically proceed through either a dissociative or an associative pathway.

In a dissociative mechanism , the initial step involves the cleavage of the antimony-hydroxyl bond to form a transient tetracoordinate cationic intermediate, [Ph₄Sb]⁺. This is followed by the coordination of a new ligand. The rate of this process would be primarily dependent on the concentration of the this compound.

Conversely, an associative mechanism would involve the formation of a hexacoordinate intermediate. An incoming ligand attacks the antimony center first, creating a transient six-coordinate species, which then eliminates the hydroxide (B78521) ligand. The rate of an associative reaction would be dependent on the concentrations of both the this compound and the incoming ligand.

The geometry of pentacoordinate compounds is typically trigonal bipyramidal. Ligand exchange can occur through pseudorotation processes, such as the Berry pseudorotation or the turnstile rotation, which can interchange axial and equatorial ligands without bond cleavage. nih.gov The lability of the ligands and the stability of potential intermediates are key factors determining the operative mechanism. nih.govlibretexts.org For organoantimony(V) compounds, the steric bulk of the phenyl groups and the nature of the solvent can significantly influence the kinetics and pathway of ligand exchange. acs.org

Investigation of Substitution Reaction Mechanisms (e.g., nucleophilic, electrophilic)

Substitution reactions involving this compound can occur at the antimony center, the hydroxyl group, or the phenyl rings.

Nucleophilic Substitution: The antimony-oxygen bond can be susceptible to nucleophilic attack. A stronger nucleophile could potentially displace the hydroxide ion. The mechanism would likely follow the associative or dissociative pathways described for ligand exchange. For instance, reaction with a stronger acid (HX) would lead to protonation of the hydroxyl group, forming water as a better leaving group and facilitating substitution by X⁻.

Electrophilic Attack: The antimony(V) center in this compound acts as a Lewis acid, although weaker than in related compounds like catecholatostiboranes. nih.gov It can interact with Lewis bases. Electrophilic attack is more likely to occur on the phenyl rings or the oxygen of the hydroxyl group.

Attack on the Hydroxyl Group: The oxygen atom of the -OH group is nucleophilic and can react with electrophiles. For example, acylation or alkylation could occur at the oxygen.

Electrophilic Aromatic Substitution: The phenyl groups attached to the antimony atom can undergo electrophilic aromatic substitution, such as nitration or halogenation. masterorganicchemistry.combyjus.com The Ph₄SbOH group would act as a substituent on the benzene (B151609) ring, directing incoming electrophiles to either ortho, meta, or para positions. However, the high electropositivity of antimony typically makes the aryl groups less reactive towards electrophilic substitution compared to benzene.

Radical versus Ionic Pathways in Antimony-Oxygen Bond Transformations

Research into the thermal decomposition of hydroxytetraarylantimony compounds indicates that transformations involving the antimony-oxygen bond can proceed via radical pathways. acs.org The thermolysis of this compound in p-xylene (B151628) at temperatures between 50-70°C yields benzene and triphenylstibine oxide. acs.org

The kinetics of this decomposition are consistent with a mechanism that involves both a direct homolytic cleavage of an antimony-carbon (Sb-C) bond and an induced radical chain reaction. acs.org The initiation step is proposed to be the homolytic cleavage of an Sb-C bond, generating a phenyl radical and a stiboranyl radical.

Initiation: Ph₄SbOH → Ph• + Ph₃SbOH•

However, a more significant pathway is believed to be an induced chain decomposition. The propagation steps involve a stiboranyl radical of the type Ar₄Sb-O•, which fragments to give an aryl radical and a triarylstibine oxide. acs.org

Propagation:

R• + Ph₄SbOH → RH + [Ph₄SbO•] (Stiboranyl radical intermediate)

[Ph₄SbO•] → Ph• + Ph₃Sb=O (Triphenylstibine oxide)

This radical mechanism is supported by product ratio studies in the thermolysis of various substituted hydroxytetraarylantimony compounds. The relative departure aptitudes of different aryl radicals from the stiboranyl radical intermediate have been determined, providing strong evidence for a radical-based pathway over an ionic one for this transformation. acs.org

Detailed Elucidation of Decomposition Mechanisms

Ph₄SbOH → C₆H₆ + Ph₃Sb=O

Studies on hydroxytetraarylantimony compounds with various substituents on one of the phenyl rings (XC₆H₄)(C₆H₅)₃SbOH have provided detailed insights into the decomposition mechanism. The reaction is a thermolysis process that follows a radical chain mechanism. acs.org The product ratios of the resulting hydrocarbons (C₆H₅X and C₆H₆) reflect the relative ease with which the substituted aryl radical (XC₆H₄•) and the phenyl radical (C₆H₅•) are cleaved from the pentavalent antimony intermediate. acs.org

The relative migratory aptitudes, which correlate to the stability of the departing aryl radical, have been established. For example, electron-withdrawing groups like nitro (NO₂) significantly increase the departure aptitude of the substituted phenyl group compared to phenyl itself. acs.org This is consistent with a radical mechanism where the stability of the formed radical is a key determining factor.

The table below summarizes the product ratios from the thermolysis of various hydroxytetraarylantimony compounds, indicating the relative ease of aryl group departure.

| Substituent (X) in (XC₆H₄)(C₆H₅)₃SbOH | Product Ratio (XC₆H₅ / C₆H₆) | Relative Departure Aptitude (XC₆H₄• vs C₆H₅•) |

|---|---|---|

| p-NO₂ | 5.6 | 16.8 |

| m-NO₂ | 9.4 | 28.2 |

| p-Cl | 2.5 | 7.5 |

| m-Cl | 4.6 | 13.8 |

| p-CH₃ | 1.3 | 3.9 |

| m-CH₃ | 0.78 | 2.34 |

| p-OCH₃ | 2.6 | 7.8 |

| m-OCH₃ | 2.5 | 7.5 |

Data sourced from Lloyd, D. J., Singer, M. I. C., & Caserio, F. F. (1972). Preparation and thermolysis reactions of hydroxytetraarylantimony compounds. acs.org The relative departure aptitude is calculated from the product ratio multiplied by a statistical factor of 3.

Intermediate Identification and Characterization in Reaction Pathways

The identification of transient species is fundamental to confirming reaction mechanisms. nih.govrsc.org In the context of reactions involving this compound, intermediates are typically proposed based on kinetic data and product analysis rather than direct spectroscopic observation, due to their short lifetimes. rsc.org

For the thermal decomposition of this compound, the key proposed intermediate is the stiboranyl radical, [Ph₄SbO•] . acs.org This species is formed when a radical abstracts the hydrogen atom from the hydroxyl group of this compound. This pentacoordinate antimony radical is unstable and rapidly fragments, cleaving an antimony-carbon bond to release a phenyl radical and form the stable product, triphenylstibine oxide. Direct characterization of this radical intermediate is challenging, and its existence is inferred from the radical chain nature of the reaction. acs.org

In potential associative substitution reactions , a transient hexacoordinate antimony(V) species would be the intermediate. This six-coordinate intermediate would have a distorted octahedral geometry. Such species are known in organoantimony chemistry, particularly with chelating ligands, but are typically highly reactive as intermediates in non-chelating systems. nsf.gov

For a dissociative substitution mechanism , the intermediate would be a tetracoordinate, cationic stibonium-like ion, [Ph₄Sb]⁺ . This species would be highly electrophilic and would react quickly with any available nucleophile in the reaction medium.

Characterization of such short-lived intermediates often requires specialized techniques like flash photolysis, low-temperature matrix isolation spectroscopy (IR or UV-Vis), or advanced mass spectrometry methods, though specific application of these techniques to this compound reaction pathways is not widely reported. nih.govnih.gov

Structural Elucidation and Advanced Characterization Techniques in Hydroxytetraphenylantimony Research

X-ray Diffraction Studies for Solid-State Molecular Architecture

For hydroxytetraphenylantimony, single-crystal XRD studies would reveal the geometry around the central antimony atom, the orientation of the four phenyl groups, and the position of the hydroxyl group. The data obtained from such an analysis are critical for understanding the steric and electronic effects that govern the molecule's properties.

Key Crystallographic Parameters for a Hypothetical this compound Crystal:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 18.64 |

| c (Å) | 12.31 |

| β (°) | 98.7 |

| Volume (ų) | 2325 |

| Z | 4 |

| Note: This table presents hypothetical data for illustrative purposes. |

The arrangement of molecules within the crystal, including intermolecular interactions like hydrogen bonding involving the hydroxyl group, can also be elucidated through XRD. mdpi.com This information is crucial for understanding the material's bulk properties.

Spectroscopic Methods for Probing Solution and Solid-State Structures

While XRD provides a static picture of the solid state, spectroscopic techniques offer insights into the structure and behavior of this compound in both solid and solution phases. researchgate.netnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. nih.gov For this compound, ¹H and ¹³C NMR spectra provide information about the phenyl groups. libretexts.org The number of signals, their chemical shifts, and their coupling patterns can confirm the number of chemically distinct phenyl environments. youtube.comyoutube.com Furthermore, ¹²¹Sb NMR, though less common, can directly probe the antimony center, offering insights into its coordination environment.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and bonds. aps.org In this compound, the O-H stretching frequency in the IR spectrum would be a key indicator of the presence and hydrogen-bonding status of the hydroxyl group. Vibrations associated with the Sb-C and Sb-O bonds, as well as the phenyl rings, can also be identified, providing a "fingerprint" of the molecule. researchgate.net

Illustrative Spectroscopic Data for this compound:

| Technique | Key Observables | Inferred Structural Information |

| ¹H NMR | Chemical shifts and multiplicity of aromatic protons | Symmetry and orientation of phenyl groups |

| ¹³C NMR | Number and chemical shifts of carbon signals | Number of unique carbon environments |

| IR Spectroscopy | O-H stretch, Sb-O stretch, Sb-C stretch | Presence of hydroxyl group, nature of antimony bonds |

| Raman Spectroscopy | Phenyl ring modes, Sb-phenyl vibrations | Skeletal structure and symmetry |

| Note: This table presents expected spectroscopic features. |

Chiroptical Spectroscopy for Stereochemical Assignment in Chiral Derivatives

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be indispensable for assigning their absolute stereochemistry. Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. rsc.orgustc.edu.cn These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. mdpi.comresearchgate.net

For a chiral this compound derivative, the CD spectrum would exhibit characteristic Cotton effects, the signs and magnitudes of which could be correlated with a specific enantiomer through theoretical calculations. This would be crucial for understanding the relationship between the molecule's absolute configuration and its properties.

Dynamic Structural Analysis in Solution

Molecules are not static in solution but can undergo various dynamic processes, such as conformational changes and ligand exchange. Variable-temperature NMR spectroscopy is a primary tool for studying these dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that indicate the onset of dynamic processes. For this compound, this could include the restricted rotation of the phenyl groups or exchange of the hydroxyl proton.

Electron Diffraction and Microscopy for Nanoscale Structural Characterization

When dealing with nanoscale materials or very small crystals, electron diffraction and microscopy techniques become invaluable. arxiv.org Electron diffraction can provide structural information from much smaller sample volumes than X-ray diffraction. mdpi.com Techniques like Scanning Transmission Electron Microscopy (STEM) can even allow for the visualization of individual molecules or atomic columns. rsc.org For this compound, these methods could be used to characterize the structure of nanocrystals or thin films, providing insights into their morphology and crystal packing at the nanoscale. rsc.orgucl.ac.uk

Computational Chemistry Approaches for Hydroxytetraphenylantimony Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of hydroxytetraphenylantimony. These methods, which apply quantum mechanics to chemical systems, can determine the arrangement of electrons and the nature of the chemical bonds within the molecule.

Detailed analysis of the electronic structure involves examining molecular orbitals, charge distribution, and bonding interactions. For this compound, this would involve characterizing the antimony-carbon and antimony-oxygen bonds. Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the hybridization and donor-acceptor interactions between atoms, offering a quantitative description of the bonding. The analysis of bonding in complex molecules can also be achieved through various descriptors that examine the electron density and its properties in real space.

Table 1: Key Aspects of Electronic Structure Analysis

| Analyzed Property | Description | Relevance to this compound |

| Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals are crucial for understanding reactivity. | The energy and shape of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. |

| Electron Density Distribution | Maps the probability of finding an electron in a particular region of the molecule. | Reveals the charge distribution and helps identify polar bonds and reactive sites. |

| Bonding Analysis (e.g., NBO, QTAIM) | Quantifies the nature of chemical bonds (covalent vs. ionic character, bond order). | Characterizes the strength and nature of the Sb-C and Sb-OH bonds. |

| Partial Atomic Charges | Assigns a partial charge to each atom in the molecule. | Helps to understand electrostatic interactions and the polarity of the molecule. |

This table provides a summary of the key electronic structure properties that can be investigated using quantum chemical calculations.

Research findings from quantum chemical calculations on similar organoantimony compounds have revealed a distorted tetrahedral coordination around the antimony atom. Calculations on carbon-nitrogen compounds have demonstrated good agreement between different quantum-chemical methods for structural parameters.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a system based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the reaction mechanisms of complex molecules like this compound.

DFT can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy of a reaction can be determined, providing insight into its kinetics.

Table 2: Investigating Reaction Pathways with DFT

| Studied Aspect | Computational Approach | Information Gained |

| Reaction Mechanism | Locating transition states and intermediates on the potential energy surface. | Elucidation of the step-by-step process of a chemical reaction. |

| Activation Energy (Ea) | Calculating the energy difference between reactants and the transition state. | Prediction of reaction rates and feasibility. |

| Thermodynamics (ΔH, ΔG) | Calculating the energy difference between products and reactants. | Determination of whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous. |

| Solvent Effects | Using implicit or explicit solvent models in the calculations. | Understanding the influence of the solvent on reaction pathways and energetics. |

This table outlines how DFT is applied to study the various aspects of a chemical reaction.

For example, DFT studies on the pyrolysis of thiophene (B33073) have successfully identified the favorable reaction pathway and the rate-determining step by calculating the energies of intermediates and transition states. Similarly, DFT has been used to understand the catalytic activity of metal chlorides in vinyl chloride production by elucidating the reaction mechanisms. The accuracy of DFT in predicting reaction outcomes can be enhanced by using machine learning models trained on DFT data.

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of the dynamic behavior of molecules in different environments, such as in solution.

For this compound in solution, MD simulations can be used to investigate its solvation structure, the arrangement of solvent molecules around the solute, and the dynamics of these interactions. This includes analyzing the formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and solvent molecules. The simulations can be performed under different conditions of temperature and pressure to understand their effect on the system's behavior.

Table 3: Applications of Molecular Dynamics Simulations

| Simulation Aspect | Information Obtained | Relevance to this compound |

| Solvation Shell Structure | Radial distribution functions (RDFs) between solute and solvent atoms. | Characterizes the local environment of the molecule in solution. |

| Hydrogen Bonding Dynamics | Analysis of hydrogen bond formation, breaking, and lifetimes. | Understanding the specific interactions of the hydroxyl group with protic solvents. |

| Diffusion Coefficient | Mean squared displacement (MSD) of the solute molecule over time. | Quantifies the mobility of the molecule in a given solvent. |

| Conformational Analysis | Sampling of different molecular conformations and their relative energies. | Identifying the most stable structures of this compound in solution. |

This table summarizes the key information that can be extracted from MD simulations of a molecule in solution.

Recent studies have employed ab initio MD simulations to study the structure and hydrogen bonding in aqueous solutions of LiTFSI, providing insights into ion-water interactions. MD simulations have also been used to study the properties of water in confinement and the reactivity of hydroxyapatite (B223615) surfaces, demonstrating the influence of the environment on molecular behavior.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects the detailed correlation between the motions of individual electrons.

Post-Hartree-Fock methods are a set of techniques developed to improve upon the HF method by including electron correlation, which is crucial for achieving high accuracy in chemical predictions. These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory, provide a more accurate description of the electronic structure and properties of molecules. While computationally more demanding than DFT, they are often used as a benchmark for more approximate methods.

Table 4: Comparison of High-Accuracy Computational Methods

| Method | Key Feature | Common Applications |

| Hartree-Fock (HF) | Mean-field approximation, neglects electron correlation. | Initial guess for more advanced methods, qualitative analysis. |

| Møller-Plesset (MP2, MP3, etc.) | Perturbative correction for electron correlation. | Calculation of interaction energies and reaction barriers. |

| Configuration Interaction (CI) | Variational method, includes excited electronic states. | Accurate calculation of electronic spectra and potential energy surfaces. |

| Coupled Cluster (CC) | Size-extensive, |

Coordination Chemistry Aspects of Hydroxytetraphenylantimony

Ligand Field Theory Applications to Antimony(V) Coordination

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. It is an extension of crystal field theory and molecular orbital theory, primarily applied to transition metal complexes with their d-orbitals. LFT explains how the interaction between a central metal and surrounding ligands leads to the splitting of the metal's d-orbitals into different energy levels. This splitting is crucial in determining the complex's properties, such as its color, magnetic behavior, and reactivity.

The application of Ligand Field Theory to p-block elements like antimony is less common and not as straightforward as for d-block metals. Antimony, in its +5 oxidation state, has a d¹⁰ electron configuration, meaning its d-orbitals are completely filled. Consequently, the typical d-d electronic transitions that are the focus of LFT in transition metals are not present.

However, theoretical approaches are still employed to understand bonding in antimony(V) complexes. Quantum chemical calculations, such as density functional theory (DFT), can provide insights into the molecular orbitals and bonding interactions. For instance, ab initio ligand field theory calculations have been used to analyze cobalt(II) complexes containing stibine (B1205547) ligands (organoantimony compounds acting as ligands). These studies investigate how the heavy antimony atom influences properties like spin-orbit coupling and zero-field splitting on the metal center. While these studies focus on antimony as part of a ligand rather than the central coordinating atom, they highlight the use of advanced theoretical models to understand the electronic effects of antimony in coordination spheres.

Complex Formation with Various Donor Ligands and Metal Centers

Hydroxytetraphenylantimony is a versatile starting material for the synthesis of other organoantimony(V) compounds. The hydroxyl group can be readily replaced by other ligands, leading to the formation of a wide array of complexes.

Pentavalent antimony demonstrates significant Lewis acidity, allowing it to form stable adducts and complexes with a variety of donor ligands. The replacement of organic groups with more electronegative substituents, such as halogens, further enhances this acidity. Sb(V) readily forms complexes with ligands containing oxygen and nitrogen donor atoms. Studies show that while complexation with single-group carboxylic acids is negligible, stable complexes are formed with poly-carboxylic acids, hydroxy-carboxylic acids, and polyols like catechols and tartrates.

A key reaction of this compound is its use in the synthesis of tetraarylantimony(V) β-diketonates. The complete series of (acetylacetonato)organoantimony(V) complexes of the type RₙSbCl₄₋ₙ(acac) (where R is a methyl or phenyl group) has been synthesized, demonstrating the formation of stable six-coordinate complexes.

The following table summarizes examples of complexes formed from organoantimony(V) precursors with various ligands.

| Precursor Type | Ligand Type | Example Ligand(s) | Resulting Complex Type | Reference(s) |

| RₙSbCl₅₋ₙ | β-diketone | Acetylacetone (acac) | RₙSbCl₄₋ₙ(acac) | , |

| Sb(V) | Poly-carboxylic acid | Oxalic acid, Citric acid | Sb(V)-oxalate/citrate complexes | , |

| Sb(V) | Hydroxy-carboxylic acid | Lactic acid, Salicylic acid | Sb(V)-lactate/salicylate complexes | , |

| Sb(V) | Polyol | Catechol, Mannitol | Sb(V)-polyol complexes | |

| Ph₂SbCl₃ | N,O-donor | 8-hydroxyquinoline, Triethanolamine | (Ph₂Sb)₂(Q)₂(O)₂, (Ph₂Sb)(TEA) | |

| Ph₄SbOH | β-diketone | Not specified | Ph₄Sb(dike) |

In some instances, organoantimony compounds can themselves act as ligands, coordinating to other metal centers. For example, neutral stibine ligands have been coordinated to cobalt(II) to form complexes like [(SbⁱPr₂Ph)₂Co(I)₂]. This demonstrates the versatility of organoantimony compounds, acting both as central atoms in coordination complexes and as ligands for other metals.

Studies on Coordination Geometries and Isomerism

Organoantimony(V) compounds exhibit a range of coordination numbers and geometries, most commonly five- and six-coordinate structures. In its pentavalent state, antimony frequently adopts a distorted octahedral geometry when coordinated with six ligands. Five-coordinate complexes typically display a trigonal-bipyramidal geometry.

The presence of multiple, different ligands around the antimony center gives rise to isomerism. Geometric isomerism is a notable feature in hexacoordinate organoantimony(V) complexes. A well-studied example is dichlorobis(phenyl)antimony(V) acetylacetonate (B107027), Ph₂SbCl₂(acac), which exists as two distinct geometric isomers.

trans-diphenyl isomer : The two phenyl groups are positioned opposite each other in the octahedral structure.

cis-diphenyl isomer : The two phenyl groups are adjacent to each other.

These isomers can be distinguished using techniques like Proton NMR (PMR) spectroscopy, as the chemical shifts of the acetylacetonate ligand's protons are influenced by the arrangement of the phenyl groups.

Organometallic Chemistry Applications of Hydroxytetraphenylantimony

Hydroxytetraphenylantimony as a Reagent in Organic Transformations

The utility of this compound as a reagent in organic transformations is principally demonstrated through its thermal decomposition, which serves as a source of aryl radicals. When heated, the compound undergoes a transformation that results in the homolytic cleavage of an antimony-carbon bond.

Ph₄SbOH → Ph• + •Sb(O)Ph₃ Ph• + solvent-H → PhH (Benzene)

This characteristic decomposition pathway defines its role as a reagent for radical generation under specific thermal conditions. acs.org

Development of Novel Organoantimony Reagents from this compound

The scientific literature does not extensively document the use of this compound as a direct precursor for the development of other novel organoantimony reagents. Its synthesis is typically achieved through methods such as the hydrolysis of pentaphenylantimony. acs.org While it is a stable, isolable pentavalent organoantimony compound, its application appears to be more focused on the study of its intrinsic reactivity rather than its use as a building block for more complex antimony-based reagents.

Mechanistic Studies of Organometallic Reactions Mediated by Antimony(V) Species

The thermal decomposition of this compound has been a subject of mechanistic investigation, providing valuable insights into reactions mediated by Antimony(V) species. Kinetic studies of its decomposition are consistent with a free-radical chain mechanism. acs.org This process is believed to involve an initial slow, direct homolytic cleavage of an Sb-C bond to generate a phenyl radical and a stiboranyl radical (Ph₃Sb•(OH)). This initiation step is followed by a series of propagation steps where induced radical chain reactions accelerate the decomposition. acs.org

This mechanism, involving both direct bond homolysis and an induced radical chain, is analogous to the well-studied thermal decomposition of diaroyl peroxides. acs.org Furthermore, mechanistic studies on related antimony(V) carboxylate complexes (R₃Sb(O₂CR')₂) under EUV light or e-beams also show evidence of metal-carbon and metal-oxygen bond breaking, leading to the formation of carbon dioxide and radical fragments from the ligands. These parallel studies reinforce the understanding of the propensity of pentavalent organoantimony compounds to undergo reactions via radical pathways.

Role in C-C and C-X Bond Formation Strategies

Current research provides limited evidence for the direct application of this compound in synthetic strategies aimed at C-C (carbon-carbon) or C-X (carbon-heteroatom) bond formation with external substrates. Its primary documented reactivity involves the cleavage of a pre-existing antimony-carbon bond to form a C-H bond (benzene) upon decomposition. acs.org

While other organoantimony compounds, particularly antimony(III) species like triarylstibines, have been explored as Lewis acids to activate C-X bonds in certain catalytic reactions, this role is not a documented application for this compound. noaa.gov The utility of this compound in broader bond-forming strategies remains an area that is not significantly developed in the available scientific literature.

Exploration of Antimony-Carbon Bond Reactivity

The reactivity of the antimony-carbon (Sb-C) bond in this compound has been systematically explored through thermolysis studies of various substituted analogues. By introducing electron-donating or electron-withdrawing substituents onto one of the phenyl rings (XC₆H₄)(C₆H₅)₃SbOH, researchers have been able to quantify the relative ease of Sb-C bond cleavage. acs.org

The decomposition of these compounds in p-xylene (B151628) yields a mixture of benzene (B151609) (C₆H₆) and the substituted arene (C₆H₅X). The ratio of these products provides a measure of the relative departure aptitude of the phenyl (C₆H₅•) versus the substituted phenyl (XC₆H₄•) radical. This research has led to a tentative scale of departure aptitudes for aryl radicals from the intermediate stiboranyl radical. acs.org For instance, aryl groups with electron-withdrawing substituents, such as p-NO₂, show a significantly higher tendency to cleave from the antimony center compared to unsubstituted phenyl groups. acs.org

The following table presents the relative departure aptitudes of various substituted aryl groups compared to the phenyl group during the thermolysis of hydroxytetraarylantimony compounds.

| Substituent (X) on Aryl Group | Relative Departure Aptitude (XC₆H₄• / C₆H₅•) |

|---|---|

| p-NO₂ | 5.6 |

| m-NO₂ | 9.4 |

| p-Cl | 2.5 |

| m-Cl | 4.6 |

| p-CH₃ | 1.3 |

| m-CH₃ | 0.78 |

| p-OCH₃ | 2.6 |

| m-OCH₃ | 2.5 |

Data sourced from thermolysis reactions in p-xylene solution. The ratio is calculated from the relative yields of the corresponding arenes. acs.org

These findings directly probe the nature of the Sb-C bond, demonstrating how electronic effects transmitted through the aryl ring influence its strength and susceptibility to homolytic cleavage.

Catalytic Applications of Hydroxytetraphenylantimony and Its Derivatives

Homogeneous Catalysis Mediated by Hydroxytetraphenylantimony

Organoantimony compounds, including derivatives of this compound, function as effective homogeneous catalysts, primarily leveraging the Lewis acidic nature of the antimony center. wikipedia.org These catalysts are particularly noted for their role in polyester (B1180765) production and various organic transformations.

In the polyester industry, antimony compounds such as antimony acetate (B1210297) and antimony glycol are used as polycondensation catalysts. urbanmines.com The catalytic mechanism is generally believed to involve chelation coordination, where the antimony atom's empty orbitals coordinate with the carbonyl oxygen of the monomer, facilitating the chain extension reaction. urbanmines.com Antimony acetate offers good solubility in ethylene (B1197577) glycol, ensuring even dispersion and efficient catalyst utilization. urbanmines.com

Beyond polymerization, Lewis acidic antimony compounds catalyze a variety of organic reactions. wikipedia.org For instance, strongly acidic antimony compounds are capable of catalyzing transfer hydrogenation and Ritter reactions. wikipedia.org Furthermore, tetraarylstibonium cations, which can be derived from this compound, have been shown to catalyze the cycloaddition of carbon dioxide to epoxides, forming valuable oxazolidinones. wikipedia.org Gold-antimony complexes, where the organoantimony compound acts as a Z-type ligand, have demonstrated catalytic activity in styrene (B11656) polymerization and hydroamination reactions. wikipedia.org

Table 1: Examples of Homogeneous Catalytic Applications of Organoantimony Compounds

| Catalyst Type | Reaction | Application |

|---|---|---|

| Antimony Acetate / Glycol | Polyester Polycondensation | Production of PET fibers, packaging, and plastics. urbanmines.com |

| Tetraarylstibonium Cations | Cycloaddition of CO2 and epoxides | Synthesis of oxazolidinones. wikipedia.org |

Photocatalytic Transformations Involving Antimony Species

Antimony-based materials, including oxides and various organoantimony complexes, are gaining attention as effective photocatalysts for environmental remediation and organic synthesis. acs.orgnih.gov These materials can be activated by light to generate reactive species capable of degrading pollutants or driving chemical reactions. acs.orgwateronline.com

Antimony oxide (Sb2O3) nanoparticles, for example, exhibit photocatalytic properties that are utilized in water purification and the degradation of organic pollutants under UV or visible light. nanorh.com Their effectiveness can be enhanced by combining them with other materials. For instance, nanocomposites of Sb2O3 with poly(o-phenylenediamine) showed good photocatalytic activity and higher thermal stability than pure Sb2O3. acs.org Similarly, silver-doped Sb2O3 nanocomposites demonstrated enhanced photocatalytic activity in the conversion of nitrobenzene (B124822) to aniline, attributed to a reduced band gap and longer lifetime of electron-hole pairs. acs.org

Researchers have also explored more complex organoantimony compounds. Tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates have been synthesized and shown to effectively photodegrade organic dyes like methyl violet and methylene (B1212753) blue. wateronline.com These compounds are insoluble in water and stable under photodegradation conditions, making them suitable for reuse. wateronline.com In the realm of organic synthesis, high-valent antimony-oxo porphyrins have been used as visible-light photocatalysts for C-H to C-C bond conversions. acs.org Computational studies suggest that the triplet excited state of these complexes exhibits oxyl radical behavior, while the Sb(V) center acts as a carrier for the oxo moiety. acs.org

The development of antimony-based photocatalysts offers a promising approach for sustainable chemical processes, although challenges in catalyst recovery and large-scale production remain. acs.org

Electrocatalytic Processes Utilizing this compound Derivatives

Derivatives of this compound are part of a growing class of main-group element compounds being investigated for electrocatalytic applications, which merge electrochemistry with catalysis to promote sustainable chemical synthesis. acs.orgnih.gov These molecular antimony complexes have shown notable activity in crucial reactions such as the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR).

For instance, molecular antimony-porphyrin complexes have been successfully employed as electrocatalysts for efficient proton reduction to produce hydrogen gas. osti.gov Detailed studies of a derivative with two hydroxyl axial ligands, TPSb(OH)2, revealed that the catalytic cycle is driven by the redox activity of both the porphyrin ligand and the antimony center. osti.gov Similarly, an antimony-salen complex, SbSalen, was reported to catalyze the HER in an aqueous medium, achieving a Faradaic efficiency of 100% and demonstrating high molecular stability during electrolysis. nih.gov Antimony corroles have also been explored for electrocatalytic HER for the first time, showing good activity in both acetonitrile (B52724) and neutral buffer solutions. rsc.org

In addition to hydrogen evolution, antimony-based catalysts are being developed for the oxygen reduction reaction. Theoretical predictions guided the synthesis of a single-atom antimony catalyst (Sb-N4 moieties in N-doped graphene) functionalized with epoxy groups. nih.gov This catalyst showed high ORR activity comparable to industrial Pt/C under alkaline conditions, with the epoxy groups adjusting the electronic structure of the active sites to optimize intermediate adsorption. nih.gov Furthermore, alloying antimony with other metals like copper or bismuth can significantly enhance electrocatalytic performance in CO2 reduction, improving selectivity towards products like CO or formate (B1220265). researchgate.netacs.org

Table 2: Performance of Selected Antimony-Based Electrocatalysts

| Catalyst | Reaction | Medium | Key Performance Metric |

|---|---|---|---|

| SbSalen | Hydrogen Evolution (HER) | Aqueous | 100% Faradaic efficiency at -1.4 V vs. NHE. nih.gov |

| Antimony Corrole (Complex 1) | Hydrogen Evolution (HER) | Acetonitrile with TFA | TOF of 17.65 s⁻¹ at an overpotential of 642 mV. rsc.org |

| Sb Single-Atom Catalyst (Sb1/NG(O)) | Oxygen Reduction (ORR) | Alkaline | Activity comparable to industrial Pt/C. nih.gov |

| Nanoporous Sb-Bi Alloy | CO2 Reduction to Formate | - | 95.8% Faradaic efficiency. researchgate.net |

Asymmetric Catalysis with Chiral Organoantimony Catalysts

Chiral catalysts are essential tools in modern organic synthesis, enabling the production of single-enantiomer compounds, which is particularly crucial in the pharmaceutical industry. hilarispublisher.com Asymmetric catalysis utilizes a chiral catalyst to convert achiral starting materials into chiral products with high enantioselectivity. hilarispublisher.comrsc.org In this context, the development of chiral organoantimony catalysts represents an emerging area of research.

A significant advancement in this field is the creation of a novel chiral antimony cation/anion pair. researchgate.net This catalyst has been successfully applied to the enantioselective transfer hydrogenation of benzoxazines, demonstrating remarkable efficiency and enantiocontrol even at very low catalyst loadings (0.05 mol%). researchgate.net The ability to rapidly access a library of these chiral catalysts from readily available starting materials like triarylstibines and mandelic acid analogues enhances their practical utility. researchgate.net

The principle of asymmetric catalysis with organometallic compounds involves the interaction between the chiral catalyst, which may feature chiral ligands, and the substrate to create a diastereomeric transition state, guiding the reaction to favor one enantiomer over the other. researchgate.net While transition metals like ruthenium, palladium, and rhodium are well-established in this field, the exploration of main-group elements like antimony offers new possibilities for catalyst design and reactivity. hilarispublisher.com The development of recyclable chiral catalysts is also a key focus, aiming to reduce production costs and align with green chemistry principles. nih.gov Although the field of chiral organoantimony catalysis is still developing, initial results highlight its potential for creating complex chiral molecules with high precision.

Catalyst Design and Optimization Strategies for this compound

The performance of catalysts derived from this compound can be significantly enhanced through various design and optimization strategies. These approaches aim to modify the catalyst's electronic structure, increase the number of active sites, and improve stability.

Key strategies for improving antimony-based catalysts include:

Ligand and Substituent Modification: The electronic and steric properties of the ligands attached to the antimony center can be fine-tuned to modulate catalytic activity and selectivity. For example, in the photocatalytic degradation of dyes by tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, the nature of the carboxylate residue was found to influence the photocatalytic activity. wateronline.com

Heteroatom Doping and Alloying: Introducing other elements can alter the electronic structure and create synergistic effects. Antimony doping in perovskite oxides has been shown to increase oxygen vacancy concentration, thereby improving performance as an anode in solid oxide fuel cells. rsc.org In electrocatalysis, alloying antimony with bismuth has been shown to substantially improve the catalytic activity for CO2 reduction to formate while suppressing the competing hydrogen evolution reaction. researchgate.net

Nanostructuring: Creating nanostructured catalysts can increase the surface area and expose more active sites. researchgate.net This is a common strategy to improve the efficiency of heterogeneous catalysts.

Functional Group Regulation: The local microenvironment of the antimony active site can be engineered to boost performance. In the design of a single-atom antimony catalyst for the oxygen reduction reaction, the introduction of electron-rich epoxy groups in the second coordination sphere was found to activate the Sb-N4 moieties. nih.gov

Generality-Oriented Optimization: Instead of optimizing a catalyst for a single substrate, a modern approach involves screening a diverse catalyst library against a panel of model substrates. This strategy aims to develop more broadly applicable or "general" catalysts, which is a significant goal in asymmetric catalysis. nih.govnih.gov

Table 3: Catalyst Optimization Strategies for Antimony-Based Systems

| Strategy | Example | Effect |

|---|---|---|

| Alloying | Nanoporous Sb-Bi alloys | Enhances Faradaic efficiency for CO2 reduction to formate from 11.6% (monometallic Sb) to 95.8%. researchgate.net |

| Doping | Antimony-doped CeO2-WO3/TiO2 | Enhances selective catalytic reduction of NOx at lower temperatures. acs.org |

| Functional Group Regulation | Epoxy groups on Sb single-atom catalyst | Adjusts electronic structure of Sb-N4 moieties, optimizing intermediate adsorption for the oxygen reduction reaction. nih.gov |

Mechanistic Insights into this compound-Catalyzed Reactions

Understanding the reaction mechanisms of this compound-catalyzed processes is crucial for optimizing catalyst performance and expanding their applications. Catalytic cycles in organometallic chemistry are often composed of a series of fundamental elementary steps. medium.com

Key mechanistic steps relevant to organoantimony catalysis include:

Oxidative Addition and Reductive Elimination: These are common steps in catalytic cycles where the metal center's oxidation state increases and decreases, respectively. In many organometallic reactions, the active catalyst is regenerated through a reductive elimination step. medium.combdu.ac.in

Migratory Insertion: This step involves the insertion of an unsaturated molecule (like an alkene or carbon monoxide) into a metal-ligand bond, which is a key process in polymerization and hydroformylation reactions. medium.combdu.ac.inlibretexts.org

Lewis Acid Catalysis: Many organoantimony compounds function as Lewis acids. The catalyst activates a substrate by accepting an electron pair, which is the likely mechanism in reactions like the cycloaddition of epoxides catalyzed by tetraarylstibonium cations. wikipedia.org

In more specific applications, detailed mechanistic studies have provided deeper insights. For the electrocatalytic reduction of protons by antimony-porphyrin complexes, a catalytic cycle has been proposed where both the antimony center and the porphyrin ligand are redox-active. osti.gov In photocatalysis , the mechanism for antimony(III) photooxidation has been shown to involve radicals like •OH and •Cl2–. acs.org For high-valent antimony-oxo porphyrins, computational analysis suggests that the Sb(V) center serves as a carrier for the reactive oxo moiety but acts as a spectator in the key hydrogen atom transfer step of the photocatalytic cycle. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Antimony Acetate |

| Antimony Glycol |

| Tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates |

| Antimony Oxide (Sb2O3) |

| Poly(o-phenylenediamine) |

| Antimony-oxo porphyrins |

| Antimony-porphyrin complexes (e.g., TPSb(OH)2) |

| Antimony-salen complex (SbSalen) |

| Antimony Corroles |

| Triarylstibines |

| Mandelic Acid |

| Ethylene Glycol |

| Methyl Violet |

| Methylene Blue |

| Nitrobenzene |

| Aniline |

Supramolecular Chemistry and Self Assembly with Hydroxytetraphenylantimony

Non-Covalent Interactions in Hydroxytetraphenylantimony Assemblies

The self-assembly of molecules into well-defined supramolecular structures is fundamentally governed by a variety of non-covalent interactions. In the context of organoantimony compounds, hydrogen bonding is a key driver of supramolecular self-assembly. researchgate.netrsc.org The hydroxyl group (-OH) present in this compound provides a classic site for forming strong hydrogen bonds, which can act as directional guides in the formation of larger aggregates.

Research on related pentavalent organoantimony complexes reveals the significant role of other weak, non-covalent forces in the aggregation and assembly into one- and two-dimensional supramolecular frameworks. These interactions include weak but significant C–H···O and C–H···F hydrogen bonds, as well as C–H···π stacking interactions. researchgate.net These forces, while individually weak, collectively contribute to the stability and structure of the resulting supramolecular architectures. The interplay of these various non-covalent interactions dictates the final packing and topology of the molecular assemblies. rsc.org

The table below summarizes the types of non-covalent interactions observed in the crystal structures of analogous organoantimony(V) complexes, which are instrumental in the formation of their supramolecular frameworks. researchgate.net

| Interaction Type | Description | Role in Assembly |

| O-H···O Hydrogen Bond | A strong, directional interaction involving the hydroxyl group. | Primary driving force for creating chains or networks in hydroxyl-containing antimony compounds. |

| C-H···O Hydrogen Bond | A weaker hydrogen bond between a carbon-hydrogen bond and an oxygen atom. | Contributes to the stabilization and specific orientation of molecules within the crystal lattice. |

| C-H···π Stacking | An interaction between a C-H bond and the π-electron system of an aromatic ring (e.g., the phenyl groups). | Leads to the aggregation and stabilization of layers or columns in the supramolecular structure. |

| van der Waals Forces | Non-specific attractive or repulsive forces between adjacent atoms. | Influences the overall packing efficiency and density of the molecular assembly. |

These findings on related compounds suggest that the supramolecular behavior of this compound is likely governed by a combination of strong O-H···O hydrogen bonds and a network of weaker C-H···π and other van der Waals interactions, facilitated by its tetraphenyl groups.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule, a process driven by molecular recognition. nih.govnih.gov Based on available research, there are no specific studies detailing the use of this compound as either a host or a guest molecule in such complexes. Consequently, its capabilities in molecular recognition have not been documented.

Directed Self-Assembly of Antimony-Containing Architectures

Directed self-assembly is a process where the spontaneous organization of molecules is guided to form specific, predetermined structures, often on a surface or with a guiding template. mdpi.com While the self-assembly of organoantimony compounds occurs, specific research on the directed self-assembly of this compound to create targeted architectures is not available in the reviewed literature.

Template-Directed Synthesis Using this compound

In template-directed synthesis, a molecule is used as a structural guide to facilitate the formation of a new molecule with a complementary structure. nih.gov There is no available scientific literature that reports the use of this compound as a template for the synthesis of other molecular structures.

Dynamic Combinatorial Chemistry Approaches

Dynamic combinatorial chemistry (DCC) is a technique used to generate libraries of molecules that are in equilibrium, allowing a target to select and amplify the best-fitting compound. nih.govnih.gov A review of the current literature finds no instances of this compound being utilized as a building block in dynamic combinatorial libraries.

Hydroxytetraphenylantimony As a Precursor for Advanced Materials

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. ossila.comresearchgate.net The use of hydroxytetraphenylantimony in this context, while not extensively documented in publicly available research, can be inferred based on the general principles of MOF and coordination polymer synthesis. The synthesis of these materials can be achieved through various methods, including solvothermal/hydrothermal, microwave-assisted, sonochemical, and mechanochemical techniques. ossila.comresearchgate.net

In a typical synthesis, metal salts and organic linkers are combined in a solvent, and the reaction conditions are controlled to promote the formation of the desired crystalline structure. ossila.com this compound could potentially act as a source of antimony, a metalloid, which can form coordination bonds with organic linkers. The phenyl groups attached to the antimony atom can also influence the resulting framework's topology and properties.

Coordination polymers, which can be one-, two-, or three-dimensional, are formed through the reaction of metal salts with organic ligands. rsc.orgmdpi.com The specific structure of the resulting polymer is influenced by the coordination geometry of the metal ion and the nature of the organic linker. rsc.org

Table 1: Common Synthesis Methods for MOFs and Coordination Polymers

| Synthesis Method | Description |

| Solvothermal/Hydrothermal | Reactions are carried out in a sealed vessel at elevated temperatures and pressures. ossila.comresearchgate.net |

| Microwave-Assisted | Microwave radiation is used to rapidly heat the reaction mixture, often leading to faster synthesis times. researchgate.net |

| Sonochemical | High-intensity ultrasound is applied to the reaction mixture, inducing cavitation which promotes chemical reactions. ossila.comresearchgate.net |

| Mechanochemical | Solid reactants are ground together, sometimes with a small amount of liquid, to initiate a chemical reaction. ossila.com |

| Electrochemical | An electric current is used to drive the formation of the MOF on an electrode surface. ossila.com |

Fabrication of Nanostructured Materials Utilizing Antimony Precursors

Nanostructured materials, with their unique size-dependent properties, are at the forefront of materials science. researchgate.netnih.gov Antimony-containing nanomaterials, in particular, have garnered interest for their potential in electronics, optics, and catalysis. This compound can serve as a precursor for the fabrication of such materials through various top-down and bottom-up approaches. researchgate.net

Bottom-up methods, such as chemical vapor deposition (CVD) and sol-gel synthesis, involve the assembly of atomic or molecular components into larger structures. researchgate.nete3s-conferences.org In a CVD process, volatile precursors are introduced into a reaction chamber where they decompose and deposit a thin film on a substrate. e3s-conferences.org While specific use of this compound in CVD is not widely reported, its organic ligands could potentially be tailored to control the deposition process.

Top-down methods, conversely, involve the structuring of a larger piece of material down to the nanoscale. researchgate.net A recent study detailed the synthesis of a pure antimony-based nanotorus, highlighting the potential for creating complex all-metal nanostructures. chemistryworld.com

The fabrication of nanostructured materials can also be achieved through techniques like pulsed laser deposition (PLD), where a laser is used to vaporize a target material, which then condenses on a substrate to form a thin film or nanostructures. purdue.edu

Table 2: Approaches for Nanomaterial Fabrication

| Approach | Description | Examples of Techniques |

| Bottom-Up | Building nanostructures from atomic or molecular precursors. researchgate.net | Chemical Vapor Deposition (CVD), Sol-Gel Synthesis, Hydrothermal Synthesis. e3s-conferences.org |

| Top-Down | Creating smaller structures from a larger piece of material. researchgate.net | Lithography, Laser Ablation. e3s-conferences.org |

Application in Functional Hybrid Materials

Functional hybrid materials combine the properties of both organic and inorganic components at the molecular or nanoscale level, leading to materials with enhanced or novel functionalities. researchgate.netrsc.org These materials are finding applications in a multitude of fields including optics, electronics, and medicine. rsc.orgcmu.edu

This compound, with its organic (phenyl groups) and inorganic (antimony) components, is an ideal candidate for creating Class II hybrid materials, where the organic and inorganic moieties are linked by strong covalent or iono-covalent bonds. researchgate.net The incorporation of such a precursor can lead to hybrid materials with tailored optical, electrical, and mechanical properties.

The synthesis of these hybrid materials often involves techniques like the sol-gel process, where molecular precursors are converted into a solid network. researchgate.net By carefully selecting the precursors and reaction conditions, the final properties of the hybrid material can be precisely controlled. These materials can be designed to be photoactive, have specific electrical conductivity, or act as selective sorbents. researchgate.net

Precursors for Antimony-Based Semiconductors and Optoelectronic Materials

Antimony-based compound semiconductors, such as indium antimonide (InSb) and gallium antimonide (GaSb), are crucial for applications in infrared detectors, high-speed electronics, and optoelectronic devices. snsinsider.comnationalepitaxyfacility.co.ukeuropa.eu The performance of these devices is highly dependent on the purity and quality of the precursor materials used in their fabrication. entegris.com

This compound can be considered as a potential precursor for the deposition of antimony-containing semiconductor films. In processes like Metal-Organic Chemical Vapor Deposition (MOCVD), volatile organometallic compounds are used to deliver the constituent elements to a heated substrate, where they react to form the desired semiconductor material. The organic groups in this compound could be designed to facilitate its volatility and controlled decomposition.

Thin Film Deposition Techniques

The deposition of thin films is a fundamental process in the fabrication of many advanced devices. korvustech.comalicat.com Various techniques are employed, broadly categorized as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). korvustech.cominertcorp.com

Physical Vapor Deposition (PVD) techniques involve the physical transfer of a material from a source to a substrate in a vacuum environment. korvustech.com

Thermal Evaporation: The source material is heated in a vacuum until it evaporates, and the vapor condenses on the substrate to form a thin film. korvustech.comresearchgate.net

Sputtering: Atoms are ejected from a target material by bombardment with energetic ions and deposited onto the substrate. korvustech.com

Pulsed Laser Deposition (PLD): A high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. mdpi.com

Chemical Vapor Deposition (CVD) techniques utilize chemical reactions of gaseous precursors to form a solid film on a substrate. alicat.cominertcorp.com

Atmospheric Pressure CVD (APCVD): Carried out at atmospheric pressure.

Low-Pressure CVD (LPCVD): Performed at sub-atmospheric pressures to improve film uniformity and reduce unwanted gas-phase reactions. researchgate.net

Plasma-Enhanced CVD (PECVD): Uses a plasma to enhance the chemical reaction rates, allowing for deposition at lower temperatures. alicat.comresearchgate.net

Atomic Layer Deposition (ALD): A sequential, self-limiting process that deposits one atomic layer at a time, providing excellent control over film thickness and conformality. alicat.cominertcorp.com

This compound, if sufficiently volatile or soluble, could potentially be used as a precursor in CVD or solution-based deposition techniques for creating antimony-containing thin films. The choice of deposition technique would depend on the desired film properties and the specific application.

Table 3: Comparison of Thin Film Deposition Techniques

| Technique | Category | Precursor State | Key Advantages |

| Thermal Evaporation | PVD | Solid/Liquid | Simple, high purity films. researchgate.net |

| Sputtering | PVD | Solid | Good adhesion, versatile. researchgate.net |

| Pulsed Laser Deposition | PVD | Solid | Stoichiometric transfer of complex materials. utwente.nlmdpi.com |

| Chemical Vapor Deposition | CVD | Gas | Conformal coatings, precise thickness control. alicat.comresearchgate.net |

| Atomic Layer Deposition | ALD | Gas | Excellent conformality and thickness control at the atomic level. alicat.cominertcorp.com |

Future Research Directions and Emerging Trends in Hydroxytetraphenylantimony Chemistry

Integration with Artificial Intelligence and Machine Learning for Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of organoantimony compounds like hydroxytetraphenylantimony. mdpi.comyoutube.com These computational tools can accelerate the discovery of new materials and reactions by predicting molecular properties and reaction outcomes with increasing accuracy. anapub.co.kenih.gov For this compound, AI and ML models could be employed to:

Predict Properties: Develop algorithms to forecast the physicochemical properties of novel this compound derivatives with various substituents on the phenyl rings. This could rapidly identify candidates with desired characteristics for specific applications. tohoku.ac.jp

Optimize Reaction Conditions: Utilize machine learning to analyze vast datasets of reaction parameters to predict optimal conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Elucidate Reaction Mechanisms: Employ computational models to simulate and predict reaction pathways, offering deeper insights into the complex mechanisms governing the reactivity of this compound.

The integration of AI and ML promises to reduce the time and resources required for experimental work, enabling a more targeted and efficient exploration of the chemical space surrounding this compound. stanford.eduresearchgate.net

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of this compound has been explored, there remains significant potential for discovering new and synthetically useful transformations. Future research will likely focus on:

Catalysis: Investigating the catalytic activity of this compound and its derivatives in a broader range of organic reactions. Given the Lewis acidic nature of pentavalent antimony compounds, they could serve as catalysts in various transformations. wikipedia.org

Activation of Small Molecules: Exploring the potential of this compound to activate small, inert molecules, a key challenge in modern chemistry.

Unconventional Reaction Media: Studying the reactivity of this compound in non-traditional solvents, such as ionic liquids or deep eutectic solvents, which could lead to novel reactivity and improved reaction efficiency.

The discovery of new reactivity patterns will expand the synthetic utility of this compound and pave the way for its application in new chemical processes.

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, a major focus of future research will be the development of more sustainable and environmentally friendly methods for the synthesis of this compound. researchgate.net This involves:

Use of Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with more benign alternatives. nih.gov This could include the use of water as a solvent or the development of solvent-free reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, reducing energy consumption.

The development of sustainable synthetic routes is crucial for the long-term viability and industrial application of this compound and other organoantimony compounds. uctm.eduresearchgate.netmdpi.com

Interdisciplinary Research with Biological Systems (excluding clinical data)

The interaction of organoantimony compounds with biological systems is a growing area of interest. jetir.org Future research, while excluding clinical data, will likely explore the fundamental bioinorganic chemistry of this compound, focusing on:

Interaction with Biomolecules: Investigating the binding and interaction of this compound with proteins and enzymes to understand its potential biological activity at a molecular level. nih.govantimony.comresearchgate.netresearchgate.netrsc.orgnih.govnih.govnih.govasm.org Trivalent antimony, for instance, is known to interact with sulfhydryl groups in proteins. nih.gov

Cellular Uptake and Distribution: Studying the mechanisms by which this compound may be transported across cell membranes and its subsequent distribution within cellular compartments.

Biocatalysis: Exploring the potential for using biological systems, such as enzymes or whole microorganisms, to catalyze the synthesis or transformation of this compound.

This interdisciplinary research will provide valuable insights into the fundamental interactions between organoantimony compounds and biological systems, opening up new avenues for exploration in areas such as sensor development or as probes for biological processes. wikipedia.org

Advanced Characterization Methodologies Development

The continued development of advanced analytical techniques will be instrumental in gaining a more detailed understanding of the structure, bonding, and dynamics of this compound. missouristate.edu Future research will benefit from:

Advanced NMR Techniques: Utilizing multidimensional and solid-state NMR spectroscopy to probe the intricate structural details and dynamics of this compound in both solution and the solid state. nih.gov

High-Resolution Mass Spectrometry: Employing advanced mass spectrometry techniques to accurately determine the molecular weight and fragmentation patterns of this compound and its reaction products, aiding in their identification and characterization.

Synchrotron-Based Techniques: Leveraging the power of synchrotron radiation for techniques such as X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) to gain insights into the electronic structure and local coordination environment of the antimony center.

Computational Modeling: Combining experimental data with high-level quantum chemical calculations to provide a more complete and nuanced understanding of the spectroscopic properties and reactivity of this compound. acs.org

The application of these advanced methodologies will undoubtedly lead to a more refined and comprehensive picture of the chemical nature of this compound.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Hydroxytetraphenylantobium with high purity?

- Answer : Synthesis typically involves organometallic reactions, such as the controlled hydroxylation of triphenylantimony derivatives. Key steps include maintaining inert atmospheres (e.g., nitrogen), optimizing reaction temperatures (80–120°C), and using anhydrous solvents. Purification via recrystallization or column chromatography is critical. Document all variables (solvent, stoichiometry, time) to ensure reproducibility. Characterize intermediates and final products using NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are essential for confirming Hydroxytetraphenylantobium’s structural properties?

- Answer : A combination of spectroscopic and crystallographic methods is required:

- NMR Spectroscopy : Identifies organic substituents and hydroxyl proton environments.

- X-ray Diffraction (XRD) : Resolves crystal structure and bond geometry.